BenchChemオンラインストアへようこそ!

Vipivotide tetraxetan

mCRPC radioligand therapy overall survival

Vipivotide tetraxetan (PSMA-617, CAS 1702967-37-0) is a small-molecule prostate-specific membrane antigen (PSMA) inhibitor that serves as the targeting ligand in the FDA-approved radiopharmaceutical Pluvicto (lutetium Lu 177 vipivotide tetraxetan). It comprises a glutamate-urea-lysine pharmacophore connected via a linker to a DOTA chelator capable of complexing both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides.

Molecular Formula C49H71N9O16
Molecular Weight 1042.1 g/mol
CAS No. 1702967-37-0
Cat. No. B610321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVipivotide tetraxetan
CAS1702967-37-0
SynonymsPSMA-617;  PSMA617;  PSMA 617;  PSMA617 TFA;  PSMA617 triflouroacetic acid salt;  vipivotide tetraxetan.
Molecular FormulaC49H71N9O16
Molecular Weight1042.1 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1
InChIKeyJBHPLHATEXGMQR-VLOIPPKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in water and ethanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vipivotide Tetraxetan (PSMA-617): Core Identity for Targeted Radioligand Procurement


Vipivotide tetraxetan (PSMA-617, CAS 1702967-37-0) is a small-molecule prostate-specific membrane antigen (PSMA) inhibitor that serves as the targeting ligand in the FDA-approved radiopharmaceutical Pluvicto (lutetium Lu 177 vipivotide tetraxetan). It comprises a glutamate-urea-lysine pharmacophore connected via a linker to a DOTA chelator capable of complexing both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides [1]. Its defining biochemical feature is high-affinity PSMA binding, characterised by a Ki of 0.37 nM in cell-free enzymatic assays . When formulated as ¹⁷⁷Lu-PSMA-617, it delivers β-particle radiation selectively to PSMA-expressing tumours and is indicated for PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) following androgen receptor pathway inhibition and taxane-based chemotherapy [2].

Why PSMA-617 Cannot Be Interchanged with Other PSMA Ligands in Procurement


PSMA-binding ligands sharing the glutamate-urea-lysine pharmacophore are not functionally interchangeable. Despite comparable in vitro binding affinity ranges, the linker and chelator architecture of PSMA-617 produces distinct pharmacokinetic and biodistribution profiles that directly affect tumour-absorbed dose, kidney retention, and off-target organ exposure [1]. In retrospective clinical imaging comparisons of ⁶⁸Ga-labelled PSMA-617, PSMA-11, and PSMA-I&T (n=190 patients), significant differences in tracer accumulation were observed in all examined organs, translating into divergent imaging detection rates and therapeutic indices [2]. For ¹⁷⁷Lu-based therapy, preclinical studies demonstrated that kidney absorbed dose can differ by a factor of up to ~30 between PSMA ligands, and the clinical dosimetry difference between PSMA-617 and PSMA-I&T remains approximately 1.5-fold (median 0.49 vs. 0.73 Gy/GBq, P=0.010) [3]. Substituting one PSMA ligand for another without quantitative dosimetry validation alters the tumour-to-kidney absorbed dose ratio, potentially compromising either efficacy or renal safety.

Vipivotide Tetraxetan (PSMA-617): Comparative Quantitative Evidence Guide for Procurement Decisions


Phase III VISION Trial: Overall Survival and Radiographic Progression-Free Survival vs. Standard of Care

In the international, randomised, open-label phase III VISION trial (NCT03511664, n=831), ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks × 6 cycles) added to protocol-permitted standard of care (SOC) significantly extended both primary endpoints compared with SOC alone. Median radiographic progression-free survival (rPFS) was 8.7 months in the ¹⁷⁷Lu-PSMA-617 arm versus 3.4 months in the control arm, representing a 5.3-month absolute improvement [1]. Median overall survival (OS) was 15.3 months versus 11.3 months, an absolute gain of 4.0 months (HR 0.62, 95% CI not reported in abstract) [1]. All key secondary endpoints significantly favoured the ¹⁷⁷Lu-PSMA-617 arm, including objective response rate (51.0% vs. 3.1%) and disease control rate (86.3% vs. 50.0%) [1].

mCRPC radioligand therapy overall survival

Phase II TheraP Trial: PSA Response Rate and Safety vs. Cabazitaxel in Post-Docetaxel mCRPC

The phase II TheraP trial (NCT03392428, n=200) directly compared ¹⁷⁷Lu-PSMA-617 (8.5 GBq decreasing by 0.5 GBq/cycle, every 6 weeks for up to 6 cycles) with cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles) in mCRPC patients who progressed after docetaxel. While overall survival was comparable (median 16.4 vs. 19.4 months, HR 0.97, P=0.99), ¹⁷⁷Lu-PSMA-617 produced a significantly higher PSA response rate (66% vs. 37%), higher objective response rate per RECIST v1.1 (49% vs. 24%), and longer progression-free survival (HR 0.63; 95% CI 0.46-0.86) [1]. The frequency of grade 3–4 adverse events was substantially lower in the ¹⁷⁷Lu-PSMA-617 arm (33% vs. 53%) [1]. Patient-reported outcomes also favoured ¹⁷⁷Lu-PSMA-617 [1].

mCRPC PSA response cabazitaxel comparator

Renal Dosimetry Advantage: Lower Kidney Absorbed Dose vs. ¹⁷⁷Lu-PSMA-I&T in Clinical 3D SPECT/CT Dosimetry

A prospective single-centre study using an identical 3D SPECT/CT dosimetry protocol compared kidney absorbed dose in patients treated with ¹⁷⁷Lu-PSMA-617 (n=10 mHSPC) versus ¹⁷⁷Lu-PSMA-I&T (n=10 advanced salivary gland cancer) [1]. The median kidney absorbed dose was 0.49 Gy/GBq (range 0.34–0.66) for ¹⁷⁷Lu-PSMA-617, compared with 0.73 Gy/GBq (range 0.42–1.31) for ¹⁷⁷Lu-PSMA-I&T, representing a ~1.5-fold higher median renal dose for the I&T ligand (independent samples t-test, P=0.010) [1]. This clinical finding contrasts with preclinical murine models that had suggested a ~30-fold difference, yet confirms that PSMA-617 consistently delivers lower renal radiation exposure under standardised dosimetry conditions [1].

renal dosimetry PSMA-I&T comparator nephrotoxicity risk

Meta-Analysis: Tumour Lesion Absorbed Dose Trends Higher for PSMA-617 vs. PSMA-I&T

A systematic review and meta-analysis of 29 published studies (535 patients) compared dosimetry of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T across multiple organs. The pooled kidney absorbed dose was 4.04 Gy/GBq for PSMA-617 (17 studies, 297 patients) versus 4.70 Gy/GBq for PSMA-I&T (10 studies, 153 patients; P=0.10) [1]. Importantly, average absorbed dose to soft-tissue tumour lesions trended higher for PSMA-617 (4.19 Gy/GBq) compared with PSMA-I&T (2.94 Gy/GBq; P=0.26), consistent with a potential therapeutic advantage in tumour targeting [1]. Parotid gland dose, a key off-target toxicity concern, was higher for PSMA-617 (5.85 vs. 2.62 Gy/GBq; P<0.01), while liver dose was also higher (1.11 vs. 0.56 Gy/GBq; P=0.05), reflecting ligand-specific biodistribution differences that must be weighed in treatment planning [1].

tumour dosimetry meta-analysis PSMA-I&T comparator

In Vitro Targeting Affinity: PSMA-617 vs. Next-Generation PSMA Ligands

PSMA-617 exhibits a Ki of 0.37 nM in cell-free enzymatic PSMA assays, representing the established clinical benchmark for PSMA radioligand affinity . In a preclinical optimisation study evaluating a series of novel PSMA ligands with refined chelator spacer moieties (CA028, CA029, CA030), all ligands were tested alongside PSMA-617 comparator in competitive cell-binding assays using C4-2 cells [1]. The inhibition potencies (Ki) of the novel ligands ranged from 4.8 to 33.8 nM, substantially higher (i.e., lower affinity) than PSMA-617 [1]. At 1 h, the percentage of internalised activity per 10⁶ cells was 15.5 ± 3.1% for ⁶⁸Ga-PSMA-617 versus 41.2–53.8% for the CA-series ligands [1]. However, kidney uptake at 1 h post-injection was lower for CA028 and CA030 compared with PSMA-617, though time-activity curves converged at later time points [1]. These data illustrate that higher internalisation rate does not uniformly correlate with therapeutic index, and that PSMA-617's balanced affinity–internalisation–biodistribution profile remains the reference standard against which next-generation ligands are measured [1].

PSMA inhibition Ki binding affinity radioligand optimisation

Vipivotide Tetraxetan (PSMA-617): Research and Industrial Application Scenarios


Clinical Radioligand Therapy Procurement for mCRPC Second-Line and Beyond

Procure ¹⁷⁷Lu-PSMA-617 (Pluvicto) as the preferred PSMA-targeted radioligand for patients with PSMA-positive mCRPC who have progressed on androgen receptor pathway inhibitors and taxane-based chemotherapy. The VISION trial demonstrated a 4.0-month median overall survival improvement (15.3 vs. 11.3 months) over standard of care alone, supporting formulary inclusion for this indication [1]. In post-docetaxel patients for whom cabazitaxel is an alternative, TheraP trial data show higher PSA response (66% vs. 37%), higher ORR (49% vs. 24%), and lower grade 3–4 adverse events (33% vs. 53%) with ¹⁷⁷Lu-PSMA-617 [2].

Comparison Benchmark for Novel PSMA Radioligand Development

Use PSMA-617 ligand as the affinity benchmark (Ki = 0.37 nM) when characterising novel PSMA-binding compounds in preclinical competitive binding and internalisation assays on PSMA-expressing cell lines (e.g., LNCaP or C4-2) [1]. When evaluating next-generation ligands, report Ki, internalisation rate, and organ biodistribution data alongside PSMA-617 comparator data to assess whether improvements in tumour-to-kidney or tumour-to-salivary-gland ratios are achieved relative to the clinical standard [2].

Renal and Off-Target Dosimetry Reference for Clinical Treatment Planning

Employ the clinical renal dosimetry value of 0.49 Gy/GBq (median, range 0.34–0.66) for ¹⁷⁷Lu-PSMA-617 as a reference parameter when establishing institutional dosimetry protocols for PSMA radioligand therapy [1]. This value, derived from 3D SPECT/CT organ-based dosimetry in patients with adequate renal function (GFR ≥50 mL/min), enables comparison with institutional measurements and assessment of whether alternative PSMA ligands (e.g., PSMA-I&T, 0.73 Gy/GBq median) offer a clinically meaningful renal-sparing advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vipivotide tetraxetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.